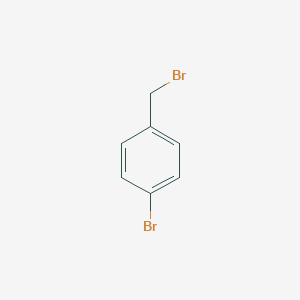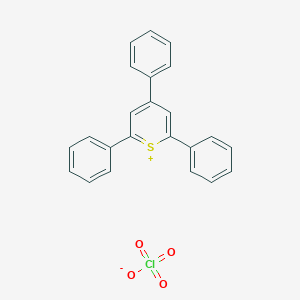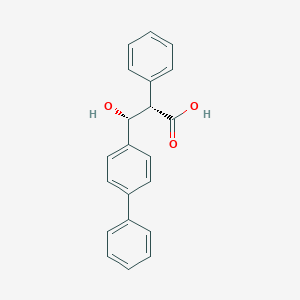
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, commonly known as dexibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is used in the treatment of pain, inflammation, and fever. Dexibuprofen is a chiral molecule, which means that it exists in two mirror-image forms, known as enantiomers. The (R)-enantiomer is the active form of dexibuprofen, while the (S)-enantiomer is inactive.
Mecanismo De Acción
Dexibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are responsible for pain, inflammation, and fever. By inhibiting COX enzymes, dexibuprofen reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Efectos Bioquímicos Y Fisiológicos
Dexibuprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for pain, inflammation, and fever. Dexibuprofen has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, dexibuprofen has been shown to have a low potential for gastrointestinal toxicity, which is a common side effect of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-s.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dexibuprofen has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the pathways involved in pain, inflammation, and fever. Additionally, its chiral nature allows for the study of the effects of the (R)- and (S)-enantiomers separately. However, dexibuprofen also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on dexibuprofen. One area of research is the development of new formulations of dexibuprofen with improved solubility and bioavailability. Another area of research is the study of the neuroprotective effects of dexibuprofen in the treatment of Alzheimer's disease. Additionally, the potential for dexibuprofen to be used in combination with other drugs for the treatment of pain and inflammation is an area of ongoing research.
Métodos De Síntesis
Dexibuprofen can be synthesized from ibuprofen, which is a racemic mixture of (R)- and (S)-enantiomers. The separation of the (R)-enantiomer from the racemic mixture is achieved using chiral chromatography. The (R)-enantiomer can then be converted to dexibuprofen using chemical reactions.
Aplicaciones Científicas De Investigación
Dexibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, menstrual pain, and dental pain. Dexibuprofen has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propiedades
Número CAS |
119725-37-0 |
|---|---|
Nombre del producto |
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- |
Fórmula molecular |
C21H18O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24)/t19-,20-/m0/s1 |
Clave InChI |
UINTUWKMGYICQF-PMACEKPBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]([C@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
Otros números CAS |
119725-38-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



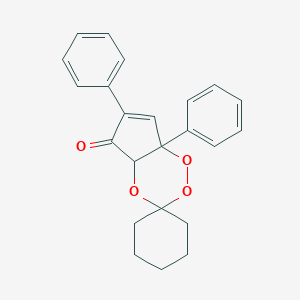
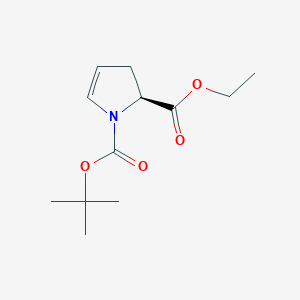
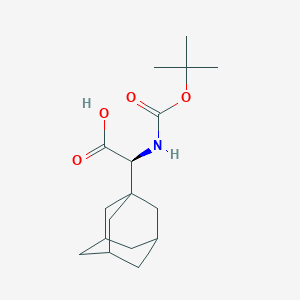
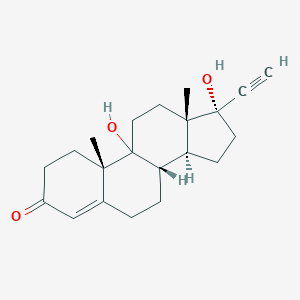
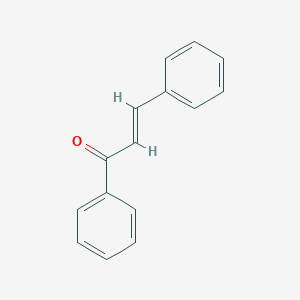
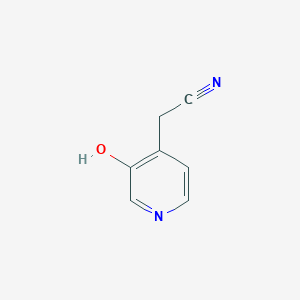
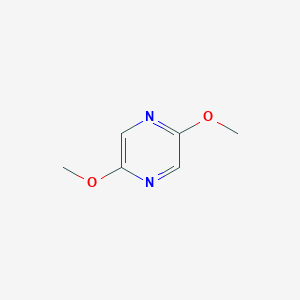
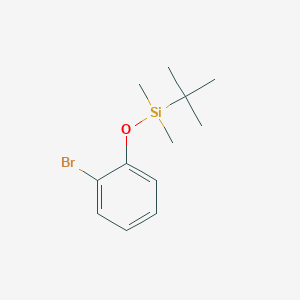
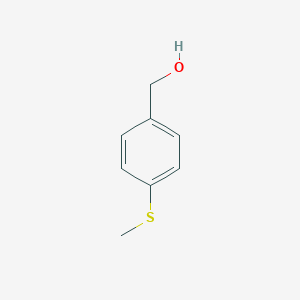
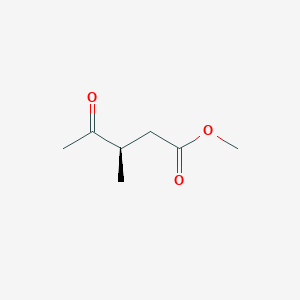
![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)

